molecular formula C28H31NO3 B11108736 3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate

3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate

Cat. No.: B11108736
M. Wt: 429.5 g/mol
InChI Key: JYGMJIMYZUHPLV-UHFFFAOYSA-N
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Description

3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate typically involves multiple steps, starting with the preparation of the core phenylacetyl and heptylbenzoate components. These components are then linked through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as triethylamine or pyridine. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Phenylacetyl)amino]phenyl 4-butylbenzoate
  • 3-[(2-Phenylacetyl)amino]phenyl 4-octylbenzoate
  • 3-[(2-Phenylacetyl)amino]phenyl 4-decylbenzoate

Uniqueness

3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

IUPAC Name

[3-[(2-phenylacetyl)amino]phenyl] 4-heptylbenzoate

InChI

InChI=1S/C28H31NO3/c1-2-3-4-5-7-11-22-16-18-24(19-17-22)28(31)32-26-15-10-14-25(21-26)29-27(30)20-23-12-8-6-9-13-23/h6,8-10,12-19,21H,2-5,7,11,20H2,1H3,(H,29,30)

InChI Key

JYGMJIMYZUHPLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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